molecular formula C26H43NNa4O10S B12781399 Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate CAS No. 37767-39-8

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate

Cat. No.: B12781399
CAS No.: 37767-39-8
M. Wt: 653.6 g/mol
InChI Key: XZPMQCKVOWVETG-WZJRWHPNSA-J
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Description

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is a complex organic compound with the molecular formula C26H48NNaO10S. It is commonly known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, making it valuable in formulations requiring emulsification, dispersion, and wetting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate typically involves the reaction of aspartic acid with octadecylamine, followed by sulfonation and carboxylation. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under specific conditions. The process includes steps such as heating, cooling, and pH adjustments to optimize the yield and quality of the final product. The compound is then purified through filtration and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell adhesion and growth.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in formulations of detergents, emulsifiers, and dispersants for its surface-active properties.

Mechanism of Action

The mechanism of action of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of liquids, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophobic and hydrophilic substances, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-stearyl aspartate
  • Tetrasodium N-(1,2-dicarboxyethyl)-N-octadecyl sulfosuccinamate

Uniqueness

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is unique due to its specific combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in a wide range of applications, from industrial formulations to scientific research.

Properties

CAS No.

37767-39-8

Molecular Formula

C26H43NNa4O10S

Molecular Weight

653.6 g/mol

IUPAC Name

tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate

InChI

InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1

InChI Key

XZPMQCKVOWVETG-WZJRWHPNSA-J

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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